molecular formula C21H25Cl2NO3 B13778215 1-[2-(3,5-dichloro-2-methoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline CAS No. 63937-48-4

1-[2-(3,5-dichloro-2-methoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline

Cat. No.: B13778215
CAS No.: 63937-48-4
M. Wt: 410.3 g/mol
InChI Key: LCRXWIKBUJLRRR-UHFFFAOYSA-N
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Description

1-[2-(3,5-dichloro-2-methoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline is a complex organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3,5-dichloro-2-methoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichloro-2-methoxybenzaldehyde and 6,7-dimethoxy-1-tetralone.

    Formation of Intermediate: The initial step involves the condensation of 3,5-dichloro-2-methoxybenzaldehyde with 6,7-dimethoxy-1-tetralone in the presence of a base to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization under acidic conditions to form the isoquinoline core structure.

    Final Modifications:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(3,5-dichloro-2-methoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

1-[2-(3,5-dichloro-2-methoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(3,5-dichloro-2-methoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

  • 1-[2-(3,5-dichlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline
  • 1-[2-(3,5-dichloro-2-methoxyphenyl)ethyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

Uniqueness: 1-[2-(3,5-dichloro-2-methoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline is unique due to its specific substitution pattern and the presence of multiple methoxy groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

63937-48-4

Molecular Formula

C21H25Cl2NO3

Molecular Weight

410.3 g/mol

IUPAC Name

1-[2-(3,5-dichloro-2-methoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C21H25Cl2NO3/c1-24-8-7-13-10-19(25-2)20(26-3)12-16(13)18(24)6-5-14-9-15(22)11-17(23)21(14)27-4/h9-12,18H,5-8H2,1-4H3

InChI Key

LCRXWIKBUJLRRR-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CCC3=C(C(=CC(=C3)Cl)Cl)OC)OC)OC

Origin of Product

United States

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